molecular formula C19H20ClN3O3S2 B10758557 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide

2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide

Cat. No.: B10758557
M. Wt: 438.0 g/mol
InChI Key: MZCDQILVXXIMEV-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide is a complex organic compound with a unique structure that includes a chlorinated benzamide core, a cyano group, and a cyclopenta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.

Biological Activity

2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its chemical properties, biological activities, and relevant case studies.

The compound is characterized by the following chemical identifiers:

PropertyValue
CAS Number 304685-87-8
Molecular Formula C10H9ClN2OS
Molecular Weight 240.71 g/mol
IUPAC Name This compound
InChI Key IFPYPHZLEFBRSS-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with structural similarities were evaluated against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results demonstrated that certain derivatives could inhibit cell proliferation effectively, suggesting a promising avenue for cancer treatment development .

Table 1: Antitumor Activity Summary

Compound IDCell LineIC50 (μM)Assay Type
Compound 5A5496.262D Cell Culture
Compound 6NCI-H3586.482D Cell Culture
Compound 15HCC8279.483D Cell Culture

The activity was notably higher in two-dimensional assays compared to three-dimensional cultures, indicating the need for further optimization to enhance efficacy in more complex biological environments.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Notably, it demonstrated inhibition against UDP-MurNAc-pentapeptide synthetase from Streptococcus pneumoniae, with an IC50 value of approximately 26μM26\mu M . This suggests potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity Summary

Target EnzymeIC50 (nM)Description
UDP-MurNAc-pentapeptide synthetase26000Inhibition observed
D-Ala-D-Ala adding enzyme (MurF)8000Significant antibacterial activity

Case Studies and Research Findings

  • In Vitro Studies : A study highlighted the effectiveness of similar compounds in inhibiting tumor cell lines while maintaining lower toxicity towards normal cells like MRC-5 fibroblasts. This balance is crucial for developing therapeutic agents with minimized side effects .
  • Mechanistic Insights : The binding affinity of the compound to DNA was examined, revealing that it predominantly interacts within the minor groove of AT-DNA. Such interactions are critical as they can influence the compound's mechanism of action against cancer cells .
  • Comparative Analysis : When compared to established drugs such as doxorubicin and vandetanib, the new compounds displayed varying degrees of efficacy and selectivity, suggesting that they could serve as valuable additions to current treatment regimens .

Properties

Molecular Formula

C19H20ClN3O3S2

Molecular Weight

438.0 g/mol

IUPAC Name

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide

InChI

InChI=1S/C19H20ClN3O3S2/c1-3-23(4-2)28(25,26)12-8-9-16(20)14(10-12)18(24)22-19-15(11-21)13-6-5-7-17(13)27-19/h8-10H,3-7H2,1-2H3,(H,22,24)

InChI Key

MZCDQILVXXIMEV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

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